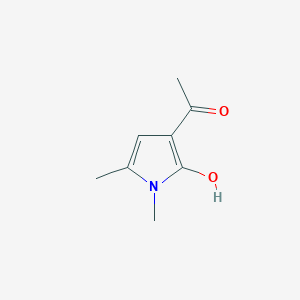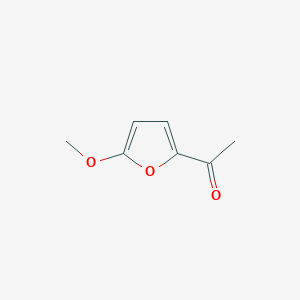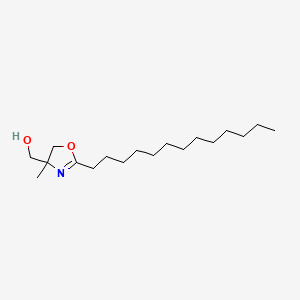
5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is a heterocyclic compound with a unique structure that includes both an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid: Similar structure but lacks the phenyl group.
5-Phenyl-3,4-dihydro-2H-pyrrole: Lacks the amino and carboxylic acid groups.
Uniqueness
5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with a phenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c12-10-9(11(14)15)8(6-13-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,12,13)(H,14,15) |
Clé InChI |
KULHWFWYIALEOM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=N1)N)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)

![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)


